A Technical Guide to Amino-Substituted N-Methyl-2-Pyridones: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to Amino-Substituted N-Methyl-2-Pyridones: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The N-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous pharmacologically active agents. The introduction of an amino substituent to this ring system gives rise to a class of compounds—aminomethylpyridinones—with significant potential for drug development. This guide provides a comprehensive technical overview of these compounds, with a particular focus on 6-Amino-1-methylpyridin-2(1H)-one. It addresses the ambiguity surrounding its CAS number, details its synthesis, and compares its properties to other isomers. Furthermore, this document explores the broader applications of this compound class in medicinal chemistry, supported by detailed protocols and mechanistic insights.
Introduction and Nomenclature
The pyridin-2(1H)-one ring is a key pharmacophore found in a variety of therapeutic agents. Its ability to engage in hydrogen bonding and its amenability to substitution at various positions make it an attractive scaffold for designing molecules that interact with biological targets. The methylation of the ring nitrogen to form N-methyl-2-pyridones and the subsequent introduction of an amino group create a versatile platform for further chemical exploration.
A notable member of this class is 6-Amino-1-methylpyridin-2(1H)-one . It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. For instance, ChemSynthesis lists its CAS number as "n/a"[1]. This suggests that while the compound has been synthesized and characterized, it may not have been registered with the CAS system, a common occurrence for novel research compounds. For clarity and precision in research, it is crucial to rely on its systematic IUPAC name and structural representation.
In contrast, other isomers, such as 5-Amino-1-methylpyridin-2(1H)-one, are assigned CAS number 33630-96-5, highlighting the importance of precise nomenclature when working with this family of compounds[2].
Physicochemical Properties
The position of the amino group on the pyridone ring significantly influences the molecule's electronic and steric properties, which in turn affects its solubility, crystal packing, and interaction with biological targets.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-Amino-1-methylpyridin-2(1H)-one | Not Assigned[1] | C₆H₈N₂O | 124.14[1] | 165-167[1] |
| 5-Amino-1-methylpyridin-2(1H)-one | 33630-96-5[2] | C₆H₈N₂O | 124.14 | Not Reported |
| 6-Amino-4-methylpyridin-2(1H)-one | 51564-93-3[3] | C₆H₈N₂O | 124.14 | 247-248[3] |
Table 1: Comparative physicochemical properties of selected aminomethylpyridinone isomers.
Synthesis of 6-Amino-1-methylpyridin-2(1H)-one
The synthesis of 6-Amino-1-methylpyridin-2(1H)-one can be achieved through a multi-step process, often starting from a commercially available pyridone derivative. A representative synthetic pathway is outlined below.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 6-Amino-1-methylpyridin-2(1H)-one.
Detailed Experimental Protocol (Hypothetical Example)
The following protocol is a representative example based on established chemical transformations for this class of compounds. Researchers should consult the primary literature for specific reaction conditions.
Step 1: Nitration of 2-Amino-6-methylpyridine
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To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add 2-amino-6-methylpyridine.
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Add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 2-amino-6-methyl-5-nitropyridine.
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Filter, wash with water, and dry the solid product.
Step 2: Conversion to 6-Methyl-5-nitro-2(1H)-pyridone
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Dissolve 2-amino-6-methyl-5-nitropyridine in aqueous sulfuric acid.
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Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.
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Stir the resulting diazonium salt solution at low temperature for 30 minutes.
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Heat the mixture to induce hydrolysis, converting the diazonium salt to the corresponding pyridone.
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Cool the mixture, and collect the precipitated 6-methyl-5-nitro-2(1H)-pyridone by filtration.
Step 3: N-Methylation
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Suspend 6-methyl-5-nitro-2(1H)-pyridone in a suitable solvent (e.g., DMF or acetone).
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Add a base (e.g., K₂CO₃ or NaH) and stir for 30 minutes.
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Add methyl iodide (or another methylating agent) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
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Quench the reaction, extract the product, and purify by chromatography or recrystallization to obtain 1,6-dimethyl-5-nitro-2(1H)-pyridone.
Step 4: Reduction of the Nitro Group
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Dissolve 1,6-dimethyl-5-nitro-2(1H)-pyridone in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a catalytic amount of palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
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Filter the catalyst and concentrate the filtrate to yield 6-Amino-1-methylpyridin-2(1H)-one.
Applications in Drug Discovery and Medicinal Chemistry
The aminopyridinone scaffold is of significant interest in drug development due to its versatile chemical nature and ability to mimic biological structures.
Scaffold for Kinase Inhibitors
The amino group provides a convenient handle for the introduction of various side chains, which can be designed to interact with the active site of protein kinases. The pyridone core can act as a hinge-binding motif, a common feature in many kinase inhibitors.
Precursors for Fused Heterocyclic Systems
The amino and carbonyl groups of aminopyridinones can participate in cyclization reactions to form more complex, fused heterocyclic systems such as pyridopyrimidines or pyridotriazines. These fused systems are often explored for a wide range of biological activities. A review of the synthesis of 1,6-naphthyridin-2(1H)-ones, which share a similar structural core, highlights the versatility of pyridone precursors in constructing complex bioactive molecules[4][5][6].
Role in Antiviral Research
Pyridinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. The structural features of aminomethylpyridinones make them potential candidates for the design of novel antiviral agents[7].
Analytical Characterization
The structural elucidation of 6-Amino-1-methylpyridin-2(1H)-one and its analogs relies on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the substitution pattern on the pyridone ring.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
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Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the C=O stretch of the pyridone.
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Melting Point Analysis: As shown in Table 1, the melting point is a useful physical property for characterizing and assessing the purity of the synthesized compound.
Conclusion
6-Amino-1-methylpyridin-2(1H)-one represents an important, albeit not formally registered by CAS, member of the aminomethylpyridinone family. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The true value of this and related compounds lies in their potential as building blocks in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutics targeting a range of diseases. Researchers working with this compound should be mindful of the absence of a CAS number and rely on systematic nomenclature for accurate communication.
References
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PubChem. 5-Amino-6-methylpyridin-2(1H)-one. [Link]
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ChemSynthesis. 6-amino-1-methylpyridin-2-one. [Link]
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Molecularinfo.com. cas number 33630-96-5 | 5-AMINO-1-METHYL-2(1H)-PYRIDINONE. [Link]
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MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
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PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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ResearchGate. (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. [Link]
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MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
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PubMed Central (PMC). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
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